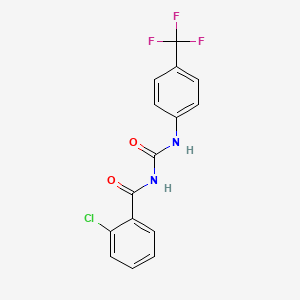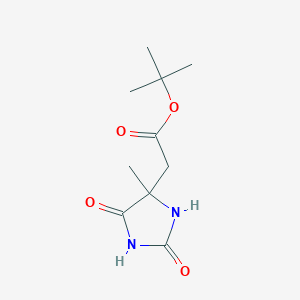![molecular formula C15H18O B8423580 4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde](/img/structure/B8423580.png)
4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde
Descripción general
Descripción
4-Phenylbicyclo[222]octane-1-carboxaldehyde is a unique organic compound characterized by its bicyclic structure This compound is part of the bicyclo[222]octane family, which is known for its rigid and symmetrical framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. Subsequent functionalization steps introduce the phenyl and aldehyde groups. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles like bromine (Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products:
Oxidation: 1-Phenylbicyclo[2.2.2]octane-4-carboxylic acid
Reduction: 1-Phenylbicyclo[2.2.2]octane-4-methanol
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Bicyclo[2.2.2]octane-1-carboxylate: Shares the bicyclic core but differs in functional groups.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Similar bicyclic structure but contains nitrogen atoms.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Another derivative with different functional groups.
Uniqueness: 4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde is unique due to the combination of its rigid bicyclic structure and the presence of both phenyl and aldehyde groups. This combination provides distinct chemical properties and reactivity patterns, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C15H18O |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
4-phenylbicyclo[2.2.2]octane-1-carbaldehyde |
InChI |
InChI=1S/C15H18O/c16-12-14-6-9-15(10-7-14,11-8-14)13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
Clave InChI |
AEJJHEPQXAJIKN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(CC2)C=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,2-Dimethoxyethyl)-[4-(2-dimethylaminoethoxy)phenyl]amine](/img/structure/B8423498.png)
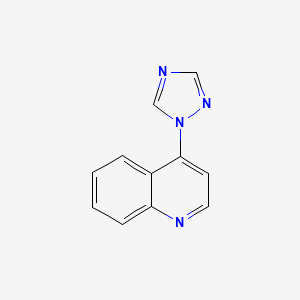
![Methyl 5-chloro-2-{[(3-iodophenyl)carbonyl]amino}benzoate](/img/structure/B8423512.png)
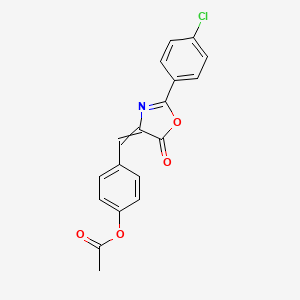
![6-[(3-Ethyl-7-methylnona-2,6-dien-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B8423536.png)
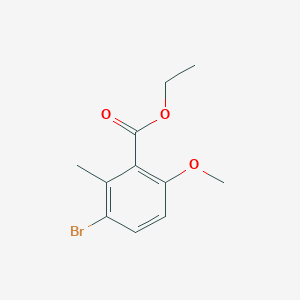
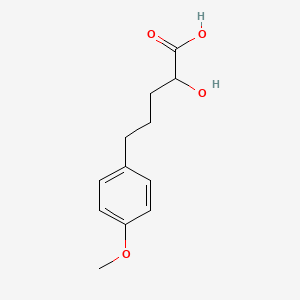
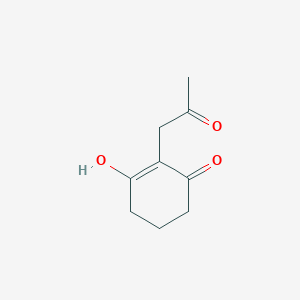
![2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B8423562.png)
![2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran](/img/structure/B8423570.png)
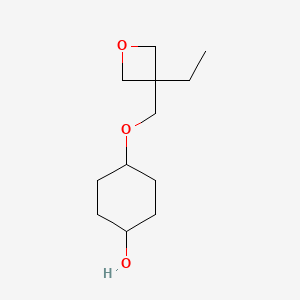
![3-Bromo-6-(1-methyl-1h-pyrazol-4-yl)-imidazo[1,2-b]pyridazine](/img/structure/B8423578.png)
